Cas no 1340281-94-8 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid)

4-(3,5-ジメチル-1H-ピラゾール-1-イル)-2-(エチルアミノ)ブタン酸は、ピラゾール基とアミノ酸骨格を有する特異な構造を持つ化合物です。この分子は、医薬品中間体や生化学研究用試薬としての応用が期待されます。3,5-ジメチルピラゾール部分が配位能を有し、金属イオンとの錯体形成能が特徴的です。また、エチルアミノ基とカルボキシル基の両性イオン性により、優れた水溶性を示します。分子設計の柔軟性が高く、創薬化学分野での構造最適化に適しています。特に、酵素阻害剤や受容体リガンドとしての生物活性が注目されており、標的型化合物開発の有望な骨格を提供します。

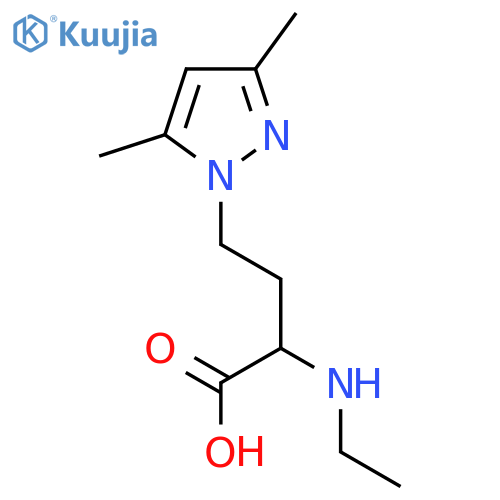

1340281-94-8 structure

商品名:4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid 化学的及び物理的性質

名前と識別子

-

- 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid

- AKOS012339566

- EN300-1140337

- 1340281-94-8

-

- インチ: 1S/C11H19N3O2/c1-4-12-10(11(15)16)5-6-14-9(3)7-8(2)13-14/h7,10,12H,4-6H2,1-3H3,(H,15,16)

- InChIKey: OBSIKANIKNHMIY-UHFFFAOYSA-N

- ほほえんだ: OC(C(CCN1C(C)=CC(C)=N1)NCC)=O

計算された属性

- せいみつぶんしりょう: 225.147726857g/mol

- どういたいしつりょう: 225.147726857g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 6

- 複雑さ: 235

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 67.2Ų

- 疎水性パラメータ計算基準値(XlogP): -1.4

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1140337-0.5g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 0.5g |

$809.0 | 2023-10-26 | |

| Enamine | EN300-1140337-2.5g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 2.5g |

$1650.0 | 2023-10-26 | |

| Enamine | EN300-1140337-1g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 1g |

$842.0 | 2023-10-26 | |

| Enamine | EN300-1140337-0.25g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 0.25g |

$774.0 | 2023-10-26 | |

| Enamine | EN300-1140337-1.0g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 1g |

$0.0 | 2023-06-09 | ||

| Enamine | EN300-1140337-0.05g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 0.05g |

$707.0 | 2023-10-26 | |

| Enamine | EN300-1140337-0.1g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 0.1g |

$741.0 | 2023-10-26 | |

| Enamine | EN300-1140337-10g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 10g |

$3622.0 | 2023-10-26 | |

| Enamine | EN300-1140337-5g |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid |

1340281-94-8 | 95% | 5g |

$2443.0 | 2023-10-26 |

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid 関連文献

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Zhenyuan Ji,Guoxing Zhu,Chaojun Chen,Kangmin Chen,Ren Bu,Limin Yang CrystEngComm, 2015,17, 2517-2522

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Alexander J. Blake,Neil R. Champness,Paul A. Cooke,James E. B. Nicolson Chem. Commun., 2000, 665-666

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

1340281-94-8 (4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(ethylamino)butanoic acid) 関連製品

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 2680883-49-0(4-{[(Benzyloxy)carbonyl](ethyl)amino}-3-nitrobenzoic acid)

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量